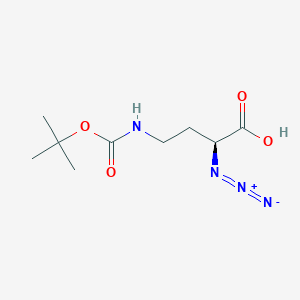
N3-L-Dab(Boc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-L-Dab(Boc)-OH: is a chemical compound known as N3-L-2,4-diaminobutyric acid (Boc)-OH. It is a derivative of the amino acid 2,4-diaminobutyric acid, which is modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in peptide synthesis and other chemical research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N3-L-2,4-diaminobutyric acid (Boc)-OH typically begins with the amino acid 2,4-diaminobutyric acid.
Protection of Amino Groups: The amino groups of 2,4-diaminobutyric acid are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure N3-L-2,4-diaminobutyric acid (Boc)-OH.
Industrial Production Methods: Industrial production of N3-L-2,4-diaminobutyric acid (Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N3-L-2,4-diaminobutyric acid (Boc)-OH can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the Boc protecting group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) to remove the Boc protecting group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.
科学研究应用
Chemistry: N3-L-2,4-diaminobutyric acid (Boc)-OH is widely used in peptide synthesis as a building block for creating peptides and proteins. It is also used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the structure and function of proteins and peptides. It is also employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: N3-L-2,4-diaminobutyric acid (Boc)-OH is used in the development of peptide-based therapeutics. It is also utilized in drug discovery and development processes.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the manufacturing of pharmaceuticals and biotechnology products.
作用机制
The mechanism of action of N3-L-2,4-diaminobutyric acid (Boc)-OH involves its role as a building block in peptide synthesis. The Boc protecting group helps to protect the amino groups during chemical reactions, allowing for selective modification of the molecule. The compound interacts with various molecular targets and pathways depending on its specific application.
相似化合物的比较
N3-L-2,4-diaminobutyric acid: The unprotected form of the compound.
N3-L-2,4-diaminobutyric acid (Fmoc)-OH: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl).
N3-L-2,4-diaminobutyric acid (Cbz)-OH: Another similar compound with a carbobenzyloxy protecting group.
Uniqueness: N3-L-2,4-diaminobutyric acid (Boc)-OH is unique due to its specific Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it particularly useful in peptide synthesis and other chemical research applications.
属性
IUPAC Name |
(2S)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMWKZYQNHSSAD-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
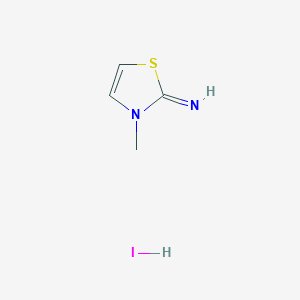
![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)
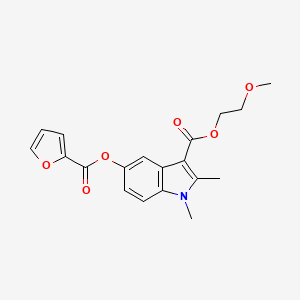
![Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2650234.png)
![5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2650235.png)

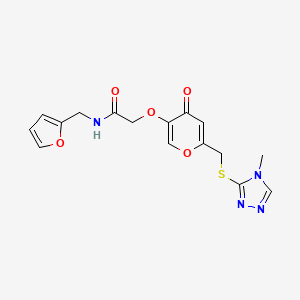
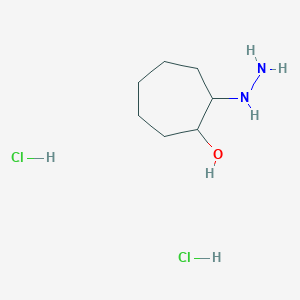
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)
![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)
![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)
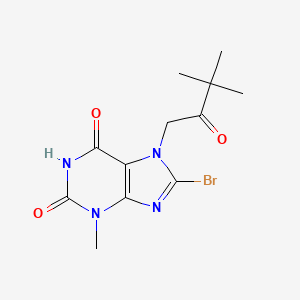
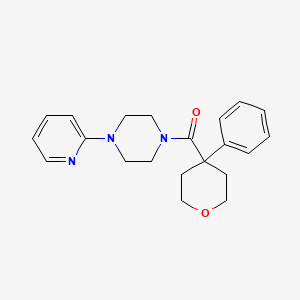
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2650250.png)
